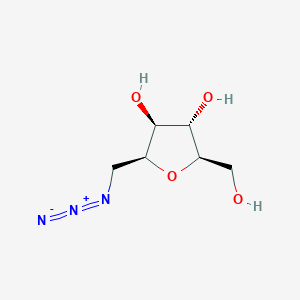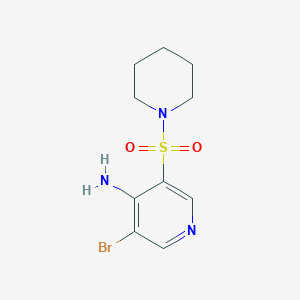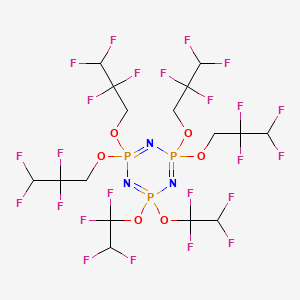
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple fluorinated ethoxy and propoxy groups attached to a triazatriphosphinine core, making it highly stable and resistant to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine typically involves multiple steps, starting with the preparation of the fluorinated ethoxy and propoxy precursors. These precursors are then reacted with a triazatriphosphinine core under controlled conditions to ensure the proper attachment of the fluorinated groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would undergo purification steps, such as recrystallization or chromatography, to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain enzymes or receptors, allowing it to modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triazatriphosphinine
- 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5-triazatriphosphinine
Uniqueness
The uniqueness of 2,2-Bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine lies in its specific arrangement of fluorinated groups and the triazatriphosphinine core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity.
Properties
Molecular Formula |
C16H14F24N3O6P3 |
|---|---|
Molecular Weight |
893.18 g/mol |
IUPAC Name |
2,2-bis(1,1,2,2-tetrafluoroethoxy)-4,4,6,6-tetrakis(2,2,3,3-tetrafluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C16H14F24N3O6P3/c17-5(18)11(29,30)1-44-50(45-2-12(31,32)6(19)20)41-51(46-3-13(33,34)7(21)22,47-4-14(35,36)8(23)24)43-52(42-50,48-15(37,38)9(25)26)49-16(39,40)10(27)28/h5-10H,1-4H2 |
InChI Key |
BVKBTOHYTHLVAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OP1(=NP(=NP(=N1)(OC(C(F)F)(F)F)OC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
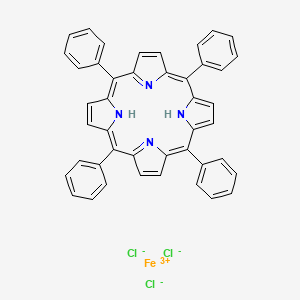
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)
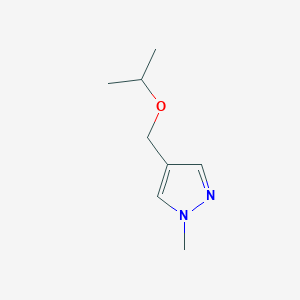
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)

![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
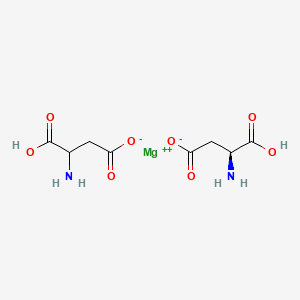
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
